2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide
Overview
Description
2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a bromophenyl group, a sulfonylamino linkage, and a chlorophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the sulfonylation of 4-bromophenylamine using chlorosulfonic acid to form 4-bromophenylsulfonyl chloride.
Coupling with 3-chloroaniline: The sulfonyl chloride intermediate is then reacted with 3-chloroaniline in the presence of a base such as triethylamine to form the sulfonylamino derivative.
Acetylation: The final step involves the acetylation of the sulfonylamino derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylamino group can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include amines or thiols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide involves the inhibition of specific enzymes and proteins. The sulfonylamino group interacts with the active sites of target enzymes, leading to the disruption of their normal function. This interaction can result in the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Shares the bromophenyl and acetamide groups but lacks the sulfonylamino and chlorophenyl groups.
N-(3-chlorophenyl)acetamide: Contains the chlorophenyl and acetamide groups but lacks the sulfonylamino and bromophenyl groups.
4-bromophenylsulfonamide: Contains the bromophenyl and sulfonylamino groups but lacks the acetamide and chlorophenyl groups.
Uniqueness
2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonylamino and acetamide linkages, allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3S/c15-10-4-6-13(7-5-10)22(20,21)17-9-14(19)18-12-3-1-2-11(16)8-12/h1-8,17H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSHJZXVSALVTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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